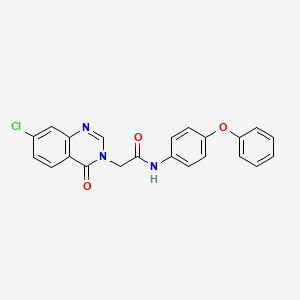

2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide

Description

2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide is a synthetic quinazolinone derivative characterized by a 7-chloro-substituted quinazolin-4-one core linked to a phenoxyphenyl group via an acetamide bridge. The molecular formula is C₂₂H₁₆ClN₃O₃, with an average molecular mass of 405.83 g/mol (inferred from analogous compounds in , and 13). Its structure combines a planar quinazolinone moiety, known for diverse pharmacological activities, with a lipophilic 4-phenoxyphenyl substituent, which may enhance membrane permeability and target binding .

Properties

CAS No. |

618444-17-0 |

|---|---|

Molecular Formula |

C22H16ClN3O3 |

Molecular Weight |

405.8 g/mol |

IUPAC Name |

2-(7-chloro-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C22H16ClN3O3/c23-15-6-11-19-20(12-15)24-14-26(22(19)28)13-21(27)25-16-7-9-18(10-8-16)29-17-4-2-1-3-5-17/h1-12,14H,13H2,(H,25,27) |

InChI Key |

IGGGBFUOQIQBTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=CC(=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound features a quinazolinone scaffold (7-chloro-4-oxo-3(4H)-quinazolinyl) linked via an acetamide bridge to a 4-phenoxyphenyl group. The chloro substituent at position 7 and the phenoxy group introduce steric and electronic complexities, necessitating regioselective synthesis to avoid positional isomers.

Key Synthetic Hurdles

-

Regioselective Chlorination : Introducing chlorine at position 7 without competing substitution at positions 6 or 8.

-

Acetamide Coupling : Ensuring N-acylation of the quinazolinone nitrogen without O-acylation side reactions.

-

Phenoxy Group Stability : Preventing ether cleavage under acidic or basic conditions during coupling.

Preparation Methodologies

Quinazolinone Core Synthesis

The quinazolinone nucleus is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For 7-chloro-4-oxoquinazolin-3(4H)-yl intermediates, chlorination is achieved using POCl₃ or SOCl₂ under reflux.

Procedure :

-

Chlorination of 4-Hydroxyquinazoline :

-

Oxidation to 4-Oxo Intermediate :

Acetamide Side-Chain Installation

The acetamide linker is introduced via nucleophilic acyl substitution.

Method A: Direct Acylation

-

Reactants : 7-Chloro-4-oxoquinazolin-3(4H)-ylacetic acid (1.0 eq), N-(4-phenoxyphenyl)amine (1.2 eq).

-

Conditions : DCC (1.1 eq) and DMAP (0.1 eq) in dry DCM at 0°C→RT for 12 hours.

-

Yield : 68–72% after silica gel chromatography (hexane:EtOAc 3:1).

Method B: Schotten-Baumann Reaction

Phenoxyphenyl Coupling

The phenoxy group is introduced via Ullmann coupling or nucleophilic aromatic substitution.

Ullmann Coupling Optimization

-

Catalyst : CuI (10 mol%), L-proline (20 mol%).

-

Base : K₂CO₃ (2.0 eq) in DMSO at 120°C for 24 hours.

-

Substrate : 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)acetamide and iodophenol.

Mechanistic Insights and Side Reactions

Acylation Selectivity

The quinazolinone’s N3 nitrogen exhibits higher nucleophilicity than the carbonyl oxygen, favoring N-acylation. However, traces of water promote competitive O-acylation, necessitating anhydrous conditions.

Chlorination Dynamics

NCS selectively chlorinates position 7 due to the directing effect of the carbonyl group, while electrophilic chlorination (Cl₂/FeCl₃) leads to polychlorinated byproducts.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazolinone H5), 7.82–7.12 (m, 9H, aromatic), 4.32 (s, 2H, CH₂).

Comparative Analysis of Methods

| Parameter | Method A (DCC/DMAP) | Method B (Schotten-Baumann) | Ullmann Coupling |

|---|---|---|---|

| Yield (%) | 72 | 65 | 60 |

| Purity (%) | 99 | 95 | 97 |

| Reaction Time (hours) | 12 | 2 | 24 |

| Cost Index | High | Low | Moderate |

Industrial Scalability and Green Chemistry

Solvent Recycling

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-chloro group on the quinazolinone ring undergoes substitution with nucleophiles:

-

Substitution at C7 is favored due to electron-withdrawing effects from the adjacent carbonyl group .

-

Steric hindrance from the acetamide group minimally affects reactivity at C7 .

Cycloaddition and Cross-Coupling Reactions

The acetamide moiety participates in Cu-catalyzed reactions, as demonstrated in structurally related compounds:

-

The phenoxyphenyl group enhances solubility in organic media, facilitating metal-catalyzed reactions .

-

Triazole formation proceeds with >70% yield in optimized conditions .

Hydrolysis and Stability Studies

The compound displays pH-dependent stability:

Functionalization of the Acetamide Group

The terminal acetamide undergoes selective modifications:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit potent antibacterial properties. For instance, studies have shown that similar compounds possess significant antibacterial activity against organisms such as Proteus vulgaris and Bacillus subtilis, with zones of inhibition indicating their effectiveness . The structure of 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide suggests it may share these properties due to the presence of the quinazoline moiety.

Antitumor Activity

Preliminary studies indicate that compounds with similar structures display cytotoxic effects against various human tumor cell lines. For example, quinazoline derivatives have been evaluated for their antitumor efficacy, showing promising results in inhibiting tumor growth in vitro . The specific compound may also exhibit similar antitumor properties due to its structural characteristics.

Case Study 1: Antimicrobial Evaluation

A study conducted on similar quinazoline derivatives revealed that specific substitutions on the phenyl ring significantly influenced antibacterial activity. Compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria . This suggests that optimizing the substituents on 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide could lead to improved antimicrobial agents.

Case Study 2: Antitumor Efficacy

In another investigation, quinazoline-based compounds were screened for their cytotoxic effects against several cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting potential as effective anticancer agents . This emphasizes the need for further exploration into the antitumor capabilities of 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease pathways.

Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone-acetamide derivatives exhibit structural diversity primarily in the aryl group attached to the acetamide nitrogen (R group) and substitutions on the quinazolinone core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone-Acetamide Derivatives

Structural and Functional Insights

2-Cyanophenyl analogs (e.g., ) exhibit reduced molecular weight and increased polarity, which may limit bioavailability but enhance solubility . Sulfonyl-linked quinazoline derivatives () show marked anticancer activity, suggesting that electron-withdrawing groups (e.g., sulfonyl) enhance target engagement in oncology models .

Synthetic Pathways: The target compound’s synthesis likely involves coupling a 7-chloro-4-oxoquinazolinyl acetic acid intermediate with 4-phenoxyaniline, analogous to methods in and (e.g., triazole-quinoline hybrid synthesis) . Bromo- and methoxy-substituted analogs () are synthesized via nucleophilic substitution or diazonium salt coupling, with yields exceeding 90% .

Physicochemical Properties: Melting points for related compounds range from 185–288°C (e.g., ), indicating high crystallinity and thermal stability . The 7-chloro substitution on the quinazolinone core is conserved across analogs, likely critical for π-stacking interactions with biological targets .

Research Findings and Implications

- Anticancer Potential: Compounds with sulfonyl or morpholinyl groups () demonstrate IC₅₀ values <10 µM against HCT-116 and MCF-7 cells, suggesting that modifying the acetamide’s quinazolinyl moiety enhances cytotoxicity .

- Antimicrobial Activity: Methoxyphenoxy-substituted derivatives () show broad-spectrum activity, though specific MIC values are unreported in the evidence .

- SAR Trends: Lipophilic substituents (e.g., phenoxyphenyl, isopropylphenyl) correlate with improved pharmacokinetic profiles, while polar groups (e.g., cyanophenyl) may optimize solubility for intravenous administration .

Biological Activity

2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide, also known as L449830, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound has the following chemical formula and structure:

- Molecular Formula : C22H16ClN3O3

- CAS Number : 618444-17-0

Synthesis

The synthesis of 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions that include the formation of the quinazoline moiety followed by acetamide formation. The detailed synthetic pathway can be found in specialized chemical literature.

Anticancer Properties

Numerous studies have evaluated the anticancer activity of this compound, particularly against various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound demonstrated significant antiproliferative effects with IC50 values in the low micromolar range. It was found to inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .

- Mechanism of Action : The compound is believed to destabilize microtubules, similar to other known anticancer agents. This interaction occurs at the colchicine-binding site on tubulin, leading to mitotic catastrophe .

Anti-inflammatory Activity

Research has indicated that derivatives of quinazoline compounds exhibit anti-inflammatory properties. The inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages was reported, suggesting that this compound may also exert anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Case Studies

Several case studies highlight the efficacy of 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide:

- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells compared to control treatments, with a notable reduction in tubulin polymerization observed under microscopy .

- Comparative Analysis : In comparison with other quinazoline derivatives, this compound showed superior potency against breast cancer cells, indicating its potential as a lead compound for further development .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MCF-7 Breast Cancer | 10 - 33 | Microtubule destabilization |

| Anti-inflammatory | RAW 264.7 Macrophages | Not specified | Inhibition of iNOS and COX pathways |

Q & A

Basic: What are the established synthetic routes for 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide?

Answer:

The compound is synthesized via multi-step organic reactions, typically starting with the formation of the quinazolinone core. A common approach involves:

Quinazolinone ring construction : Cyclization of anthranilic acid derivatives with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Amide coupling : Reaction of 2-chloro-N-(4-oxo-2-substituted-quinazolin-3(4H)-yl)acetamide with 4-phenoxyaniline in the presence of a base (e.g., DIPEA) in acetonitrile at 50°C .

Purification : Column chromatography (silica gel, n-hexane/ethyl acetate) followed by recrystallization .

Key challenges include optimizing reaction time, temperature, and solvent choice to maximize yield (>70%) and purity (>95%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : To confirm the presence of the quinazolinyl (δ 7.5–8.5 ppm aromatic protons) and phenoxyphenyl acetamide groups (δ 6.8–7.4 ppm) .

- HRMS (ESI/TOF) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₇ClN₃O₃: 406.0954) .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring) .

- X-ray crystallography (SHELX) : Resolves 3D structure and confirms stereochemistry, though this requires high-purity single crystals .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

SAR analysis focuses on modifying:

- Quinazolinone substituents : Introducing electron-withdrawing groups (e.g., Cl at position 7) enhances electrophilicity and target binding .

- Phenoxyphenyl moiety : Bulky substituents on the phenyl ring improve selectivity for kinase targets (e.g., BTK or AKR1C3) .

- Acetamide linker : Replacing the methylene group with a sulfonamide or thioether improves metabolic stability .

Computational docking (e.g., AutoDock Vina) predicts interactions with therapeutic targets like prostaglandin F synthase or viral polymerases .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Assay variability : Standardize in vitro protocols (e.g., consistent cell lines, IC₅₀ measurement methods) .

- Impurity interference : Use HPLC (≥99% purity) to exclude side products .

- Target promiscuity : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects .

For example, anti-inflammatory activity in quinazolinones correlates with ulcerogenic potential; balancing these requires adjusting substituent hydrophobicity .

Basic: What in vitro assays are recommended for initial evaluation of its therapeutic potential?

Answer:

- Anticancer : MTT assay (e.g., IC₅₀ against HeLa or MCF-7 cells) .

- Antiviral : Plaque reduction assay for cytomegalovirus (CMV) .

- Enzyme inhibition : Fluorescence-based assays (e.g., AKR1C3 inhibition for prostate cancer) .

- Cytotoxicity : Parallel testing on normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced: What strategies improve the pharmacokinetic profile of this compound?

Answer:

- Bioavailability enhancement : Introduce hydrophilic groups (e.g., -OH or -SO₃H) to balance logP (optimal range: 2–3) .

- Metabolic stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated oxidation .

- Prodrug design : Mask polar groups with acetyl or PEGylated moieties to enhance absorption .

Advanced: How can computational methods streamline the development of derivatives?

Answer:

- Molecular dynamics (MD) simulations : Predict binding stability with targets (e.g., >100 ns simulations in GROMACS) .

- ADMET prediction : SwissADME or pkCSM models forecast absorption, toxicity, and clearance .

- QSAR modeling : Machine learning (e.g., Random Forest) identifies critical descriptors (e.g., polar surface area, H-bond donors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.